Boc-Thr(tBu)-OH

説明

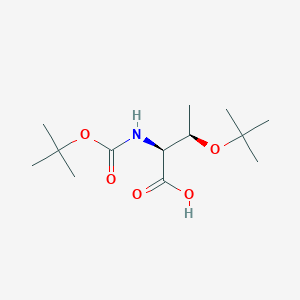

Structure

3D Structure

特性

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRXXARJBFBMCE-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426760 | |

| Record name | Boc-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-40-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Thr(tBu)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-O-tert-butyl-L-threonine, commonly abbreviated as Boc-Thr(tBu)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document details its chemical structure, molecular properties, and provides a detailed protocol for its application in the synthesis of custom peptides.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-threonine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether. This dual protection allows for its controlled incorporation into a growing peptide chain during synthesis.

The IUPAC name for this compound is (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[1]. The structure is depicted below:

(Image of the 2D structure of this compound would be placed here in a full document)

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C13H25NO5 | [2][3][4] |

| Molecular Weight | 275.34 g/mol | [1][2][3][5][6] |

| CAS Number | 13734-40-2 | [2][4][5][6] |

| Appearance | White to off-white powder | [2][5] |

| Melting Point | 95-98.9 °C | [2][5] |

| Purity (TLC) | ≥95-98% | [2][5] |

| Solubility | Soluble in DMF | [2] |

| Storage Temperature | 2-30°C | [2][5] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS. In this methodology, the temporary Nα-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (like the tBu ether) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrofluoric acid (HF)[7][8].

The tBu group on the threonine side-chain prevents unwanted side reactions at the hydroxyl group during the coupling steps of peptide synthesis. Its stability to the repetitive TFA treatments used for Nα-Boc deprotection is a cornerstone of the Boc/Bzl orthogonal protection scheme[6][9].

Experimental Protocol: Boc Solid-Phase Peptide Synthesis

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

Materials:

-

Resin: Merrifield resin or similar, pre-loaded with the C-terminal amino acid.

-

Protected Amino Acids: this compound and other required Boc-protected amino acids.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU.

-

Washing Solvents: DCM, DMF.

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol). (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

Precipitation/Washing: Cold diethyl ether.

Procedure:

-

Resin Swelling: The peptide-resin is swollen in an appropriate solvent, typically DCM, for 15-30 minutes in the reaction vessel[4].

-

Nα-Boc Deprotection:

-

The swollen resin is treated with 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group[4][6]. A short pre-wash of 1-2 minutes with the TFA solution can be performed initially[4].

-

The resin is then washed thoroughly with DCM to remove the TFA and the cleaved t-butyl carbocations.

-

-

Neutralization:

-

The TFA salt of the N-terminal amine is neutralized to the free amine by washing with a solution of 5-10% DIEA in DCM[6].

-

The resin is washed again with DCM and then DMF to prepare for the coupling step.

-

-

Amino Acid Coupling:

-

In a separate vessel, the next amino acid to be added (e.g., this compound) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU/DIEA or by forming a symmetric anhydride (B1165640) or active ester with DCC/HOBt.

-

The activated amino acid solution is added to the neutralized peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a qualitative test like the Kaiser (ninhydrin) test.

-

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and by-products[6].

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Side-Chain Deprotection:

-

Once the peptide chain is fully assembled, the resin is washed and dried thoroughly under vacuum.

-

The dried peptide-resin is subjected to cleavage with a strong acid like anhydrous HF. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the tBu from threonine[7]. Scavengers are added to the cleavage cocktail to prevent side reactions with sensitive residues.

-

The crude peptide is then precipitated, washed with cold diethyl ether, and purified, typically by reverse-phase HPLC.

-

Logical and Experimental Workflows

The process of utilizing this compound in peptide synthesis follows a logical, cyclical workflow. This is visualized in the diagram below.

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway Application

While this compound is a synthetic building block, the peptides it helps create are often designed to interact with biological systems. For instance, peptides containing serine and threonine residues are crucial for signaling pathways involving phosphorylation by kinases. A synthesized peptide, such as one containing a Ser-Thr-Tyr motif, can act as a signaling agent[10]. The diagram below illustrates a generalized concept of a synthetic peptide interacting with a cell signaling pathway, a common goal in drug development.

References

- 1. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Peptide Synthesis [en.bio-protocol.org]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. CN113135979A - Solid-phase synthesis method of peptide - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. csbiochina.com [csbiochina.com]

- 10. researchgate.net [researchgate.net]

The Strategic Application of Boc and tBu Protecting Groups in Threonine for Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to achieving high-purity, target peptides. For the amino acid threonine, with its secondary hydroxyl group on the side chain, a robust protection strategy is critical to prevent side reactions and ensure the integrity of the growing peptide chain. This technical guide provides an in-depth analysis of the roles and applications of two key protecting groups: the tert-butyloxycarbonyl (Boc) group for Nα-amino protection and the tert-butyl (tBu) group for side-chain hydroxyl protection.

Core Principles: Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis predominantly relies on two orthogonal strategies: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. Orthogonality ensures that the removal of one type of protecting group occurs under conditions that do not affect the other, allowing for selective deprotection at specific stages of the synthesis.[1][2]

In the context of threonine, the Boc group typically serves as a temporary protecting group for the α-amino group in the Boc/Bzl strategy. It is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA).[3][] The tBu group , on the other hand, is a more acid-stable protecting group commonly employed for the side-chain hydroxyl group of threonine in the Fmoc/tBu strategy.[1][5] Its cleavage requires stronger acidic conditions, often in a final deprotection step.[6]

Data Presentation: A Comparative Overview of Protection and Deprotection

The efficiency of protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize quantitative data for key reactions involving Boc and tBu protection of threonine.

| Reaction | Reagents and Conditions | Yield | Purity | Reference |

| Boc Protection of L-Threonine | (Boc)₂O, Potassium Bicarbonate Solution | > 90% | > 94% | [7] |

| Boc Deprotection (Solid Phase) | 50% TFA in DCM, 25 min | ~100% (clean end product) | High | [8] |

| Boc Deprotection (Solution Phase) | 4M HCl in Dioxane, 30 min | High | High | [9] |

| tBu Side-Chain Cleavage (Fmoc/tBu Strategy) | TFA/TIS/H₂O (95:2.5:2.5), 2-4 hours | High | Dependent on scavengers | [6] |

Experimental Protocols

Detailed methodologies are essential for reproducibility in peptide synthesis. The following sections provide established protocols for the key protection and deprotection steps for threonine.

Protocol 1: Nα-Boc Protection of L-Threonine

This protocol describes the synthesis of Boc-L-Threonine.

Materials:

-

L-Threonine

-

Potassium bicarbonate solution (0.0005 mol/L)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Hydrochloric acid (0.001 mol/L)

-

tert-Butyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Petroleum ether

Procedure:

-

Dissolve 15.8g of L-Threonine in 200ml of 0.0005 mol/L potassium bicarbonate solution with stirring.

-

Add 8g of (Boc)₂O and react for 2 hours. Repeat this addition twice more at 2-hour intervals, with a final addition of 9g of (Boc)₂O.

-

Adjust the pH of the solution to 3 with 0.001 mol/L hydrochloric acid.

-

Extract the product three times with tert-butyl acetate (0.4 L per extraction).

-

Combine the organic layers and wash with a salt solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate for 8 hours.

-

Filter the solution and reduce the volume of the filtrate.

-

Add 50ml of petroleum ether and stir to induce crystallization.

-

Filter the crystals and dry to obtain the final product.[7]

Protocol 2: Nα-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the N-terminal Boc group from a resin-bound peptide.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the TFA/DCM solution and wash the resin thoroughly with DCM.

-

Neutralize the resin by washing with a 10% solution of DIEA in DCM twice.

-

Wash the resin again with DCM to prepare for the next coupling step.[3]

Protocol 3: Side-Chain tBu Group Cleavage in Fmoc SPPS

This protocol details the final cleavage and deprotection step to remove the tBu side-chain protecting group and cleave the peptide from the resin.

Materials:

-

Dry peptidyl-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (B1312306) (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

-

Place the dry peptidyl-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2 to 4 hours.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).

-

Pellet the peptide via centrifugation.

-

Decant the supernatant and wash the peptide pellet with cold ether.

-

Dry the crude peptide.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical principles discussed in this guide.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis with tBu side-chain protection.

Caption: Orthogonal protection and deprotection strategy for threonine.

Potential Side Reactions and Mitigation

The use of Boc and tBu protecting groups, while generally effective, is not without potential complications. Awareness of these side reactions is crucial for optimizing synthesis outcomes.

-

t-Butylation: During Boc deprotection with TFA, the generated tert-butyl cation is a reactive electrophile that can modify nucleophilic residues such as tryptophan, methionine, and cysteine.[9] The inclusion of scavengers like triisopropylsilane (TIS) or water in the deprotection and cleavage cocktails is essential to trap these cations.[6]

-

Incomplete Deprotection: In solid-phase synthesis, incomplete removal of the Boc group can lead to the formation of deletion sequences. Ensuring sufficient reaction time and appropriate reagent concentrations is critical to drive the deprotection to completion.[8]

-

O-Sulfonation: During the final cleavage of peptides containing arginine protected with Pmc or Mtr groups, O-sulfonation of serine and threonine residues can occur in the absence of suitable scavengers.[10]

Conclusion

The strategic use of Boc for Nα-amino protection and tBu for side-chain hydroxyl protection of threonine are cornerstones of modern peptide synthesis. Understanding the principles of orthogonal protection, mastering the detailed experimental protocols, and being cognizant of potential side reactions are all critical for the successful synthesis of complex, threonine-containing peptides. This guide provides a foundational resource for researchers and professionals in drug development to navigate the intricacies of peptide synthesis and to optimize their synthetic strategies for the production of high-quality peptides for a range of scientific applications.

References

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-Thr(tBu)-OH in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-tert-Butoxycarbonyl-O-tert-butyl-L-threonine (Boc-Thr(tBu)-OH), a critical building block in peptide synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering both available solubility data and detailed protocols for its experimental determination.

Introduction to this compound

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. These protecting groups enhance the solubility of the amino acid in organic solvents commonly used in solid-phase peptide synthesis (SPPS) and prevent unwanted side reactions. A thorough understanding of its solubility is paramount for efficient peptide coupling, purification, and overall process optimization.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, qualitative information from commercial suppliers provides a useful starting point. One such piece of data indicates that this compound is "clearly soluble" when 1 millimole is dissolved in 2 milliliters of N,N-Dimethylformamide (DMF).

Table 1: Quantitative Solubility of this compound in DMF

| Solvent | Molar Concentration (mol/L) | Concentration (g/L) | Temperature | Notes |

| N,N-Dimethylformamide (DMF) | ~0.5 | ~137.67 | Not Specified | Calculated from qualitative data: "clearly soluble" at 1 mmol in 2 mL. This represents a lower-end estimate of its solubility. |

Molecular Weight of this compound: 275.34 g/mol

The lack of comprehensive public data underscores the necessity for researchers to determine solubility in specific solvents and conditions relevant to their work. The following section outlines a standardized protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. The shake-flask method is a commonly accepted technique for this purpose.

Materials and Equipment

-

This compound

-

Organic solvent of interest (e.g., DMF, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Methanol (MeOH))

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining micro-particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.

-

The solubility is then calculated by taking into account the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a protected amino acid, this compound has both polar (the carboxylic acid group) and non-polar (the Boc and tBu groups) characteristics. Its solubility will be highest in solvents with compatible polarity.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

Presence of Other Solutes: The presence of coupling reagents, bases, or other additives in a reaction mixture can alter the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of peptide synthesis, the "signaling pathway" can be conceptualized as the logical progression of steps where the solubility of this compound is a critical factor.

As depicted, the initial dissolution of this compound is the first critical step. Insufficient solubility can lead to incomplete activation and subsequently, poor coupling efficiency. The solubility of byproducts is also important for their effective removal during the washing steps.

Stability of Boc-Thr(tBu)-OH Under Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of N-α-tert-butoxycarbonyl-O-tert-butyl-L-threonine (Boc-Thr(tBu)-OH) under various storage conditions. As a critical building block in solid-phase peptide synthesis (SPPS), understanding its stability profile is paramount for ensuring the integrity of raw materials and the quality of synthesized peptides. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Overview of this compound Stability

This compound is a crystalline powder generally considered stable when stored under appropriate conditions. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the tert-butyl (tBu) group on the side-chain hydroxyl afford significant stability under neutral and basic conditions, which is advantageous for long-term storage and handling during peptide synthesis. However, the molecule's protecting groups are inherently sensitive to acidic conditions, and prolonged exposure to elevated temperature, humidity, and light can also impact its purity and integrity.

Key Stability Attributes:

-

Chemical Structure: C13H25NO5

-

Molecular Weight: 275.34 g/mol

-

Appearance: White to off-white powder.[1]

-

General Stability: Stable for long-term storage under recommended conditions.[2] The Boc group is stable to most nucleophiles and bases but is labile to acid.[3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, adherence to recommended storage conditions is crucial. Manufacturer specifications generally advise the following:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] (short-term) or -20°C (long-term) | Minimizes the rate of potential degradation reactions. While some suppliers indicate a broader range of 2-30°C, refrigerated or frozen conditions are optimal for preserving long-term integrity. |

| Humidity | Store in a dry, well-sealed container | The compound is a solid, but exposure to moisture can promote hydrolysis, particularly if acidic or basic impurities are present. |

| Light | Protect from light | While not extremely photosensitive, prolonged exposure to UV light can potentially initiate degradation. Storage in an opaque or amber container is recommended.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Minimizes the risk of oxidative degradation. |

Potential Degradation Pathways

Forced degradation studies, which subject the compound to stress conditions beyond the recommended storage, are essential for identifying potential degradation products and pathways.[4][5] For this compound, the primary degradation routes are hydrolysis of the protecting groups and oxidative degradation.

Acid-Catalyzed Hydrolysis

The most significant degradation pathway for this compound is acid-catalyzed hydrolysis. Both the Boc and tBu protecting groups are susceptible to cleavage in the presence of acid.

-

Boc Deprotection: The N-terminal Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine, carbon dioxide, and isobutylene.[2]

-

tBu Deprotection: The O-tert-butyl ether on the threonine side chain is also acid-labile, though generally requires stronger acidic conditions for cleavage than the Boc group.

Caption: Acid-catalyzed degradation pathways of this compound.

Thermal Degradation

While stable at recommended storage temperatures, elevated temperatures can accelerate degradation, particularly in the presence of impurities. The primary concern with thermal stress is the potential for slow hydrolysis if moisture is present, and possible cyclization or other rearrangement reactions, although these are less common for this specific derivative under dry conditions.

Oxidative Degradation

Oxidative conditions, such as exposure to peroxides or atmospheric oxygen over extended periods, can potentially lead to degradation. While the saturated alkyl chains of the protecting groups are relatively robust, the core amino acid structure could be susceptible to oxidation, leading to the formation of various byproducts.

Caption: General pathway for oxidative degradation.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data from a hypothetical long-term and accelerated stability study of a single batch of this compound, stored under ICH recommended conditions.[6] This data is for demonstrative purposes to illustrate a typical stability profile.

Table 1: Long-Term Stability Study (2-8°C)

| Time Point | Purity by HPLC (%) | Appearance |

| Initial | 99.8 | White powder |

| 6 Months | 99.7 | Conforms |

| 12 Months | 99.7 | Conforms |

| 24 Months | 99.6 | Conforms |

| 36 Months | 99.5 | Conforms |

Table 2: Accelerated Stability Study (25°C / 60% RH)

| Time Point | Purity by HPLC (%) | Appearance |

| Initial | 99.8 | White powder |

| 1 Month | 99.6 | Conforms |

| 3 Months | 99.4 | Conforms |

| 6 Months | 99.1 | Conforms |

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for accurately assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

Stability-Indicating HPLC Method (Example Protocol)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

The following workflow outlines a typical forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a chemically stable compound when stored under the recommended conditions of low temperature, low humidity, and protection from light. The primary degradation pathway of concern is acid-catalyzed hydrolysis, which can cleave the Boc and tBu protecting groups. A well-designed stability testing program, utilizing a validated stability-indicating HPLC method, is essential for ensuring the quality and purity of this critical raw material in peptide synthesis. By understanding and controlling the storage conditions, researchers and drug development professionals can mitigate the risks of degradation and ensure the successful synthesis of high-quality peptides.

References

- 1. Boc-Thr(t-Bu)-OH 13734-40-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. rjptonline.org [rjptonline.org]

- 5. scispace.com [scispace.com]

- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Fundamental principles of Boc protection strategy in peptide synthesis

An In-depth Technical Guide to the Boc Protection Strategy in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Modern Peptide Synthesis

The synthesis of peptides, biopolymers essential to a vast array of biological functions, is a cornerstone of chemical biology and drug development. The process requires a meticulous, stepwise assembly of amino acids. A critical challenge in this assembly is preventing unwanted reactions at the N-α-amino group of an amino acid while its carboxyl group is activated for peptide bond formation. This necessitates the use of a temporary "protecting group" for the N-α-amine.

The tert-butyloxycarbonyl (Boc) group was a foundational protecting group in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][2] The Boc/Bzl (benzyl) strategy, where the N-α-amine is temporarily protected by the acid-labile Boc group and side-chain functional groups are more permanently protected by benzyl-based groups, remains a robust and widely practiced method.[3]

This guide provides a comprehensive technical overview of the fundamental principles of the Boc protection strategy, including its chemistry, standard protocols, quantitative parameters, and common side reactions.

The Chemistry of the tert-Butyloxycarbonyl (Boc) Group

The Boc group is a carbamate-based protecting group valued for its stability in a wide range of conditions and its clean, acid-catalyzed removal (acidolysis).[4][5][6]

Protection of the N-α-Amino Group

The introduction of the Boc group onto the N-α-amino group of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[7][8] The reaction is generally performed in the presence of a base.[7][9] The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing a t-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and t-butoxide.[5][7]

Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution of dichloromethane (B109758) (DCM).[4][7] The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen by the acid, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][7] This carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[5][7]

The differential acid lability between the N-α-Boc group and the more stable benzyl-based side-chain protecting groups is the key to the strategy's success. The Boc group is readily cleaved by moderate acids like TFA, while the benzyl-based groups require very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[3][10]

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy is intrinsically linked to the Merrifield solid-phase method, where the growing peptide chain is covalently attached to an insoluble polymer resin.[1][11] This simplifies the synthesis immensely, as excess reagents and byproducts are removed by simple filtration and washing, eliminating the need for complex purification of intermediates.[11]

The synthesis cycle involves a series of repeating steps:

-

Deprotection: The N-α-Boc group of the resin-bound amino acid or peptide is removed with TFA.[10]

-

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIPEA).[3] This step is crucial before the subsequent coupling reaction.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide, forming a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data Summary

The efficiency of each step in the Boc SPPS cycle is critical for the successful synthesis of long peptides. The following tables summarize typical quantitative parameters.

Table 1: Typical Reagents and Conditions for N-Boc Protection

| Parameter | Value/Condition | Solvents | Base | Reference |

|---|---|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Dioxane/Water, THF, Acetonitrile | Triethylamine (B128534) (TEA), NaOH, DMAP | [4][7][9][12] |

| Stoichiometry | 1.1 - 3.0 eq. Boc₂O; 1.5 eq. Base | - | - | [9][12] |

| Temperature | Room Temperature to 40°C | - | - | [9] |

| Reaction Time | 1 - 6 hours | - | - |[9] |

Table 2: Standard Boc SPPS Cycle Parameters

| Step | Reagent/Solvent | Concentration/Volume | Duration | Reference |

|---|---|---|---|---|

| Pre-wash | 50% TFA in DCM | 10 mL/g resin | 5 minutes | [10][13] |

| Deprotection | 50% TFA in DCM | 10 mL/g resin | 20 - 25 minutes | [10][13] |

| Wash | DCM, Isopropanol (B130326) (IPA) | 2x - 3x resin volume | - | [10][13] |

| Neutralization | 10% DIPEA in DCM or DMF | 10 mL/g resin | 2 x 10 minutes | [10][13] |

| Wash | DCM or DMF | 3x resin volume | - | [13] |

| Coupling | Boc-AA (2-4 eq.), Activator (e.g., HBTU, 2 eq.), DIPEA (4 eq.) | In DMF | 1 - 2 hours | [13][14][15] |

| Wash | DMF, DCM | 3x resin volume | - |[13] |

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approx. 1.2 mL per mmol of amino acid).[12]

-

With stirring at room temperature, add di-tert-butyl dicarbonate (Boc-ON, 1.1 equivalents).[12]

-

Continue stirring for 2 hours after the mixture becomes homogeneous (typically within 1 hour).[12]

-

Dilute the reaction mixture with water (1.5 mL per mmol of amino acid).[12]

-

Extract the aqueous phase twice with ethyl acetate (B1210297) to remove byproducts.[12]

-

Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[12]

-

Combine the final organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.[12]

Protocol 2: Standard Boc Deprotection in SPPS

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for a 5-minute pre-wash.[10][13]

-

Filter and add a fresh 50% TFA/DCM solution.[13]

-

Agitate the mixture for 20-25 minutes at room temperature.[10][13]

-

Filter the resin and wash thoroughly with DCM (3x), followed by isopropanol (2x) to remove residual acid.[10][13]

Protocol 3: Peptide Coupling with HBTU/DIPEA

-

Following deprotection and neutralization, swell the peptide-resin in N,N-dimethylformamide (DMF).

-

In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and HBTU (a slight molar deficiency relative to the amino acid) in DMF.[13][15]

-

Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.[15]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[13]

-

Monitor coupling completion using a qualitative test (e.g., Kaiser or Bromophenol Blue test).[13] If incomplete, a second coupling may be performed.

-

Once complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[13]

Protocol 4: Final Cleavage from Resin with Anhydrous HF

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.

-

Ensure the N-terminal Boc-group has been removed from the dried peptide-resin.

-

Place the peptide-resin in a specialized HF-resistant reaction vessel.

-

Add a scavenger mixture to the vessel. A common mixture is anisole/p-cresol (10% of the final volume) to protect sensitive residues.[15]

-

Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath.

-

Carefully distill anhydrous liquid HF (approx. 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1 hour.[15]

-

After the reaction, evaporate the HF under a stream of nitrogen.[15]

-

Precipitate the crude peptide by adding cold diethyl ether, wash the precipitate, and then dissolve it in an appropriate aqueous buffer for purification.[15]

Common Side Reactions and Mitigation

The strongly acidic conditions used in Boc chemistry can lead to several side reactions.

Alkylation by tert-Butyl Cations

The most prominent side reaction is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated during Boc deprotection.[3] Residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible.[3][10] This can be minimized by adding "scavengers" to the deprotection and cleavage solutions to trap the carbocations.[3][6]

Table 3: Common Scavengers for Boc Deprotection and Cleavage

| Scavenger | Target Residue(s) | Typical Concentration | Reference |

|---|---|---|---|

| Dithioethane (DTE) | Trp, Met, Cys | 0.5% in TFA solution | [3][10] |

| Anisole / Thioanisole | Trp, Tyr | 5-10% in HF | [4] |

| p-Cresol | Tyr | 10% in HF | [15] |

| Dimethyl Sulfide (DMS) | Trp, Met | 10% in HF | |

Other Notable Side Reactions

-

Diketopiperazine Formation: This can occur at the dipeptide stage, especially when Proline is the second residue, leading to cleavage of the dipeptide from the resin.[10][16] Using in situ neutralization protocols can help suppress this.[3][16]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a five-membered aspartimide ring under both acidic and basic conditions.[10][16] This can lead to a mixture of α- and β-linked peptides upon ring-opening.[16]

-

Premature Cleavage: The benzyl ester linkage to standard Merrifield or PAM resins can be partially labile to the repetitive TFA treatments, leading to chain loss, especially during the synthesis of long peptides.[10]

Conclusion

The Boc protection strategy represents a classic, powerful, and effective methodology for chemical peptide synthesis. Its reliance on differential acid lability provides a robust framework for constructing complex peptides. While the harsh final cleavage conditions and the potential for acid-catalyzed side reactions are notable disadvantages compared to the milder Fmoc strategy, a thorough understanding of the underlying chemistry, careful selection of scavengers, and optimization of protocols allow for high-fidelity synthesis. For many applications, particularly in the synthesis of complex or modified peptides, the Boc/Bzl approach remains an indispensable tool for researchers and drug developers.

References

- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. peptide.com [peptide.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. chempep.com [chempep.com]

- 11. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. rsc.org [rsc.org]

- 16. peptide.com [peptide.com]

A Comprehensive Technical Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that influences the efficiency, purity, and ultimate success of the endeavor. This in-depth technical guide provides a comprehensive comparison of these two cornerstone methodologies, complete with detailed experimental protocols, quantitative performance data, and workflow visualizations to inform strategic selection in peptide synthesis projects.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a groundbreaking technique developed by Bruce Merrifield, revolutionized the field by enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This approach drastically simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing.[1] The two most prominent strategies in SPPS are defined by the choice of the temporary protecting group for the α-amino group of the amino acids: the acid-labile Boc group and the base-labile Fmoc group.[1]

Core Principles: A Tale of Two Protecting Groups

The fundamental distinction between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding conditions required for its removal during the synthesis cycle.

The Boc/Bzl Strategy

The Boc/Bzl approach, the classic method of SPPS, utilizes the tert-butyloxycarbonyl (Boc) group for the temporary protection of the Nα-amino group.[2] This strategy is based on a principle of graduated acid lability.[3] The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, usually benzyl-based (Bzl), and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for final cleavage.[2][3] This is not a truly orthogonal protection scheme, as both types of protecting groups are acid-labile, differing only in the degree of acidity required for their removal.[4]

The Fmoc/tBu Strategy

The Fmoc/tBu strategy represents a more modern and widely adopted approach that employs an orthogonal protection scheme.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, serves as the temporary Nα-protecting group.[3] It is typically removed by treatment with a secondary amine, most commonly piperidine (B6355638).[5] The side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) group, and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid like TFA.[3][] The orthogonality of this strategy, where the Nα- and side-chain protecting groups are removed under distinct chemical conditions, is a significant advantage.[5][]

Quantitative Comparison of Boc and Fmoc SPPS

While both methodologies can yield high-quality peptides, their performance can differ based on the specific peptide sequence, length, and complexity. The following table summarizes key quantitative and qualitative metrics for each strategy.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | Acid-labile (TFA)[7] | Base-labile (Piperidine)[7] |

| Side-Chain Protection | Strong acid-labile (HF, TFMSA)[7] | Acid-labile (TFA)[7] |

| Final Cleavage Reagent | Hydrofluoric Acid (HF)[1] | Trifluoroacetic Acid (TFA)[1] |

| Orthogonality | Partial (graduated acid lability)[1][7] | Fully Orthogonal[1][7] |

| Typical Coupling Efficiency | Good, can be advantageous for "difficult" sequences[1] | Excellent, often exceeding 99%[1][] |

| Typical Final Peptide Purity | Generally good, but repeated acid exposure can be detrimental[1] | High, due to milder deprotection steps[1] |

| Automation | Less common in modern automated synthesizers[7] | Highly amenable to automation[1][7] |

| Safety Concerns | Requires specialized apparatus for handling highly corrosive and toxic HF[1][8] | Standard laboratory procedures; avoids the use of HF[1] |

| Cost Considerations | Boc-amino acids are generally less expensive[1] | Fmoc-amino acids can be more expensive[1] |

| Compatibility with PTMs | Limited due to harsh final cleavage conditions[7] | Generally compatible with post-translational modifications[7] |

Experimental Protocols

Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Attachment (Merrifield Resin):

-

Swell the Merrifield resin in dichloromethane (B109758) (DCM).

-

Prepare the cesium salt of the first Boc-protected amino acid.[9]

-

Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C for 12-24 hours.[8]

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[8]

-

Dry the resin under vacuum.[8]

2. Deprotection (Boc Removal):

-

Swell the peptide-resin in DCM.[8]

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc group.[4][9] A scavenger, such as 0.5% dithioethane (DTE), is recommended if Cys, Met, or Trp are present.[9][10]

-

Wash the resin with DCM.[8]

3. Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.[4][8]

-

Wash the resin thoroughly with DCM.[8]

4. Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (typically 3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.[7]

-

Add a base (e.g., DIEA, 6 equivalents) to the amino acid solution to activate it.[7]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[7]

-

Wash the resin with DMF and DCM.[7]

5. Repetitive Cycles:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

Dry the fully assembled peptide-resin under vacuum.

-

Place the resin in a specialized HF-resistant cleavage apparatus.[8]

-

Add a scavenger cocktail (e.g., anisole).[8]

-

Cool the reaction vessel to 0°C and condense anhydrous HF into it.[8]

-

Stir the mixture at 0°C for 1-2 hours.[8]

-

Evaporate the HF under vacuum.[8]

-

Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.[8]

-

Collect the peptide by filtration or centrifugation and dry.[1]

Fmoc Solid-Phase Peptide Synthesis Protocol

1. Resin Preparation and First Amino Acid Loading (e.g., Wang or Rink Amide Resin):

-

Swell the resin in DMF for at least 1 hour.[11]

-

For Wang resin, dissolve the first Fmoc-protected amino acid (10 equivalents) in dry DCM at 0°C. Add DIC (5 equivalents) and stir for 10 minutes. Add this solution to the resin.[3]

-

For Rink Amide resin, the first amino acid is typically pre-attached.

2. Deprotection (Fmoc Removal):

-

Treat the peptide-resin with a solution of 20% piperidine in DMF for 5-7 minutes.[11][12] This step is often repeated.[12]

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.[11]

3. Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (typically 3 equivalents) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF.[11][12]

-

Add a base (e.g., collidine or DIEA, 6 equivalents) to the amino acid solution.[7][11]

-

Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion with a Kaiser test.[12]

-

Wash the resin with DMF.[7]

4. Repetitive Cycles:

-

Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and methanol, then dry under vacuum.[7]

-

Treat the resin with a cleavage cocktail, typically containing TFA and scavengers such as triisopropylsilane (B1312306) (TIS) and water (e.g., TFA:TIS:water 95:2.5:2.5 v/v/v), for 2-3 hours.[7][13]

-

Filter the resin and collect the filtrate containing the peptide.[7]

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.[1][7]

-

Collect the peptide by centrifugation, wash with cold ether, and dry.[1][7]

Visualization of Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Conclusion: Selecting the Appropriate Strategy

The decision between Boc and Fmoc SPPS is contingent upon several factors, including the peptide's sequence, the desired level of purity, available laboratory equipment, and cost constraints.

Fmoc-SPPS is now the most prevalent method for routine peptide synthesis.[1] Its widespread adoption is due to its milder reaction conditions, high yields, amenability to automation, and the commercial availability of a wide range of derivatives.[1][5] It is particularly well-suited for the synthesis of peptides containing sensitive residues and for the preparation of modified peptides, such as those with phosphorylation or glycosylation, which may not be stable under the harsh acidic conditions of the Boc strategy.[5]

Boc-SPPS , although an older technique, remains a valuable and robust tool, especially for the synthesis of "difficult" or aggregation-prone sequences.[1][14] The acidic deprotection step in Boc-SPPS results in the protonation of the N-terminus, which can help to disrupt intermolecular hydrogen bonding and reduce aggregation, potentially leading to higher yields in these challenging cases.[14] However, the necessity of using the highly corrosive and hazardous HF for the final cleavage step is a significant drawback that requires specialized equipment and safety precautions.[1]

Ultimately, a thorough understanding of the underlying chemistry, advantages, and limitations of each strategy is paramount. This guide provides the foundational knowledge to empower researchers and drug development professionals to make an informed decision that best aligns with the specific requirements of their peptide synthesis project.

References

- 1. benchchem.com [benchchem.com]

- 2. csbio.com [csbio.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Dual Protection of Threonine

Threonine, a crucial amino acid with a secondary alcohol on its side chain, presents unique challenges and opportunities in chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The necessity to mask its two reactive functional groups—the α-amino group and the side-chain hydroxyl group—has led to the development of sophisticated dual protection strategies. This guide delves into the core reasons for this dual protection, outlines common strategies, provides experimental context, and illustrates its application in studying critical biological pathways.

The Rationale for Protecting Threonine's Functional Groups

In peptide synthesis, the controlled, sequential addition of amino acids is paramount. Unprotected functional groups can lead to a host of undesired side reactions, compromising the integrity and yield of the final peptide. Threonine possesses two such nucleophilic sites that mandate protection.

-

α-Amino Group Protection : The primary amine of threonine is highly nucleophilic and must be temporarily protected to prevent self-polymerization and to ensure that it only reacts when intended, following the deprotection of the preceding amino acid in the growing peptide chain.[1][2][3] This protection is a fundamental principle for all amino acids in peptide synthesis.

-

Side-Chain Hydroxyl Group Protection : The hydroxyl (-OH) group on threonine's side chain, while less nucleophilic than the α-amino group, is still reactive enough to cause significant problems. During the activation of a carboxylic acid for peptide bond formation, the threonine hydroxyl group can be acylated, leading to the formation of ester bonds.[4][5] This results in the undesirable branching of the peptide chain and the formation of complex, difficult-to-separate impurities.[4][5] While some studies have explored synthesis without hydroxyl protection under specific conditions, side-chain protection is standard practice to maximize purity and yield.[6][7]

The logical necessity for protecting both functional groups is illustrated below.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. researchgate.net [researchgate.net]

- 6. drivehq.com [drivehq.com]

- 7. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Thermal Properties of Boc-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and thermal properties of N-α-tert-Butoxycarbonyl-O-tert-butyl-L-threonine, commonly known as Boc-Thr(tBu)-OH. This amino acid derivative is a critical building block in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS). Understanding its physical characteristics is paramount for its proper handling, storage, and application in the synthesis of peptides for research and pharmaceutical development.

Physical and Chemical Properties

This compound is a white to slightly yellow or beige powder. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a tert-butyl (tBu) group protecting the hydroxyl side chain of the threonine residue. These protecting groups enhance the solubility of the amino acid in organic solvents and prevent unwanted side reactions during peptide synthesis.

Data Presentation: Quantitative Analysis

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₅ | [1] |

| Molecular Weight | 275.34 g/mol | [1][2][3] |

| Melting Point | 95 - 98.9 °C | [2][3] |

| Appearance | White to slight yellow to beige powder | [2] |

| Purity (TLC) | ≥98% | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical appearance and melting point of a solid chemical compound like this compound.

Determination of Physical Appearance

Objective: To qualitatively describe the physical state, color, and morphology of the compound at ambient conditions.

Methodology:

-

Visual Inspection: A small, representative sample of the compound is placed on a clean, white surface, such as a watch glass or weighing paper.[4]

-

Observation: The sample is observed under adequate lighting. The following characteristics are recorded:

-

Color: The color of the substance is noted (e.g., white, off-white, yellow).[4]

-

Physical State: The form of the substance is described (e.g., crystalline solid, amorphous powder).[4]

-

Morphology: Any other distinguishing features, such as the presence of distinct crystals or a fine powder consistency, are recorded.

-

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid state. This serves as a crucial indicator of purity.[5][6]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a capillary tube, which is sealed at one end.[3][7] The tube is gently tapped to pack the sample to a height of about 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often in close proximity to a thermometer or a digital temperature probe.[5][6] Modern apparatuses typically use a heated metal block for uniform temperature distribution.[6]

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[6]

-

The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T₁).[7]

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range (T₂).[7]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. A narrow melting range (typically 1-2 °C) is indicative of a high-purity compound.[4][6] Impurities tend to depress and broaden the melting range.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during Boc-based solid-phase peptide synthesis (SPPS).

References

Methodological & Application

Application Notes and Protocols: Recommended Coupling Reagents for the Incorporation of Boc-Thr(tBu)-OH

Introduction

The incorporation of sterically hindered amino acids, such as Boc-Thr(tBu)-OH, represents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting groups on both the alpha-amino (Boc) and the side-chain hydroxyl functionalities create steric hindrance that can impede the rate and efficiency of peptide bond formation. This often leads to incomplete coupling, resulting in deletion sequences and lower purity of the final peptide product. The selection of an appropriate coupling reagent is therefore critical to overcome this steric barrier, ensure high coupling efficiency, and minimize potential side reactions like racemization.[1] This document provides a detailed overview of recommended coupling reagents, quantitative comparisons, and step-by-step protocols for the successful incorporation of this compound.

Mechanism of Action and Reagent Classes

Peptide coupling reagents activate the C-terminal carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[2] These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts, each with distinct characteristics in terms of reactivity and side-reaction profiles.[3]

Caption: General mechanism of peptide bond formation using a coupling reagent.

Comparison of Recommended Coupling Reagents

The choice of coupling reagent directly influences the success of incorporating hindered residues. High-efficiency aminium/uronium and phosphonium salt reagents are generally recommended for difficult couplings.[4] While carbodiimides are more cost-effective, they typically require additives to boost reactivity and suppress racemization.[3][5]

| Reagent Class | Example Reagent | Relative Efficiency | Racemization Risk | Key Considerations & Recommendations |

| Aminium/Uronium Salts | HATU | Very High | Low (with HOAt) | Considered one of the most effective reagents for hindered couplings due to the formation of a highly reactive OAt-active ester.[3][6] |

| HCTU | High | Low (with 6-Cl-HOBt) | A cost-effective alternative to HATU with comparable efficiency for many applications.[6] | |

| COMU | Very High | Low (with OxymaPure) | Offers high reactivity similar to HATU but is based on the non-explosive OxymaPure additive, enhancing safety.[3][7][8] Byproducts are water-soluble, simplifying purification.[8] | |

| Phosphonium Salts | PyBOP | High | Low (with HOBt) | A well-established reagent that is effective for hindered couplings.[3] Avoids the potential for guanidinylation, a side reaction possible with excess uronium salts.[4] |

| Carbodiimides | DIC / Additive | Moderate to High | Additive Dependent | Diisopropylcarbodiimide (DIC) is widely used due to the solubility of its urea (B33335) byproduct.[5] Its efficiency is highly dependent on the additive used. OxymaPure or HOAt are recommended over HOBt for hindered couplings to maximize reactivity and minimize racemization.[3][9] |

Experimental Protocols

The following protocols outline the general workflow for SPPS and provide specific procedures for coupling this compound using high-efficiency uronium salts and the DIC/additive method. These protocols assume a standard Boc-SPPS strategy on a 0.1 mmol scale.

Caption: General workflow for one cycle of Boc-SPPS.

Protocol 1: High-Efficiency Coupling with HATU/HCTU/COMU

This protocol is recommended for achieving the highest coupling efficiency, especially if initial attempts with other reagents show incomplete reactions.

-

Resin Preparation: Following the standard deprotection, washing, and neutralization steps (see workflow above), the resin-bound free amine is ready in the reaction vessel.

-

Reagent Preparation (Pre-activation): In a separate vial, dissolve:

-

This compound (0.4 mmol, 4 eq.)

-

HATU, HCTU, or COMU (0.39 mmol, 3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of N,N-Dimethylformamide (DMF).

-

-

Activation: Gently agitate the solution for 2-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed.

-

Monitoring and Washing: After the reaction, wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling).[10]

Protocol 2: Cost-Effective Coupling with DIC/OxymaPure

This protocol provides a balance between efficiency and cost and is suitable for many standard syntheses. The use of OxymaPure is critical for enhancing the performance for this hindered residue.

-

Resin Preparation: Prepare the resin as described in Protocol 1, Step 1.

-

Reagent Preparation: In a separate vial, dissolve:

-

This compound (0.4 mmol, 4 eq.)

-

OxymaPure (0.4 mmol, 4 eq.) in 2 mL of DMF.

-

-

Coupling: Add the amino acid/additive solution to the resin. Immediately add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the reaction vessel.

-

Reaction: Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring and Washing: Wash the resin and perform a Kaiser test as described in Protocol 1, Step 6.[10]

Troubleshooting and Key Considerations

The successful incorporation of this compound requires careful attention to reaction conditions to mitigate common issues.

Caption: Decision logic for selecting a coupling strategy and troubleshooting.

-

Incomplete Coupling: If the Kaiser test is positive (blue beads), it indicates the presence of unreacted free amines. The recommended course of action is to perform a "double coupling"—repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next cycle.

-

Racemization: While less of a concern for threonine compared to residues like cysteine or histidine, the risk of epimerization increases with long activation times and the use of strong, non-hindered bases.[11] Using a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine instead of DIPEA can help minimize this risk, especially during segment condensations.[3]

-

Additive Choice: For carbodiimide-mediated couplings, additives are essential. OxymaPure and HOAt are superior to HOBt for activating hindered amino acids and reducing racemization.[9][12]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. benchchem.com [benchchem.com]

- 7. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. people.uniurb.it [people.uniurb.it]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Step-by-Step Deprotection of Boc-Thr(tBu)-OH using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry. Its stability under various conditions and its facile removal under acidic conditions make it a valuable tool.[1] Similarly, the tert-butyl (tBu) group is a common choice for protecting the side-chain hydroxyl group of threonine. Trifluoroacetic acid (TFA) is the reagent of choice for the simultaneous removal of both the N-terminal Boc group and the side-chain tBu group due to its effectiveness and volatility, which simplifies product isolation.[1] This document provides a detailed protocol for the TFA-mediated deprotection of Boc-Thr(tBu)-OH.

Mechanism of TFA-Mediated Deprotection

The cleavage of both the Boc and tBu protecting groups by TFA proceeds through an acid-catalyzed mechanism. The key steps are:

-

Protonation: The carbonyl oxygen of the Boc group and the ether oxygen of the tBu group are protonated by TFA.[1][2]

-

Formation of a Tert-butyl Cation: The protonated protecting groups become unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate (from the Boc group) and a free hydroxyl group (from the tBu ether).[1][2]

-

Decarboxylation (for Boc group): The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

-

Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][2]

It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[2][3]

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, methionine, or tyrosine.[4] To prevent these side reactions, scavengers are added to the reaction mixture to "trap" the tert-butyl cations. Common scavengers include:

-

Triisopropylsilane (TIS): A very effective scavenger.

-

Water: Can also act as a scavenger.

-

Thioanisole: Often used, particularly when sulfur-containing amino acids are present.

-

1,2-Ethanedithiol (EDT): Effective but has a strong odor.

A common scavenger "cocktail" is a mixture of TFA, water, and TIS.[4]

Experimental Protocols

Below are protocols for the deprotection of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Protocol 1: Solution-Phase Deprotection

This protocol is suitable for the deprotection of the free amino acid derivative.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Diethyl ether, cold

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution (e.g., 10 mL of TFA for 10 mL of DCM solution). Common TFA concentrations range from 25% to 100% in DCM.[5][6]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether to precipitate the deprotected threonine as its TFA salt.

-

Isolate the product by filtration or centrifugation and wash with cold diethyl ether to remove any remaining organic impurities.

-

Dry the product under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Deprotection and Cleavage

This protocol describes the final cleavage and deprotection of a peptide containing a Thr(tBu) residue from the solid support.

Materials:

-

Peptide-resin

-

TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)[4]

-

Dichloromethane (DCM) for washing

-

Solid-phase synthesis reaction vessel

-

Shaker

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin thoroughly with DCM to remove any residual solvents from the previous synthesis steps.

-

Add the pre-prepared TFA cleavage cocktail to the resin (typically 5-10 mL per gram of resin).[7]

-

Agitate the mixture at room temperature for 2-4 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

-

Wash the resin with a small amount of fresh TFA cleavage cocktail or pure TFA to ensure complete recovery of the peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).[7]

-

Isolate the precipitated peptide by centrifugation, decant the ether, and then wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide under vacuum.